

Spectral data of Methyl 4-amino-2-methyl-5-nitrobenzoate

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Compound of Interest

Compound Name: **Methyl 4-amino-2-methyl-5-nitrobenzoate**

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An In-depth Technical Guide to the Predicted Spectral Characteristics of **Methyl 4-amino-2-methyl-5-nitrobenzoate**

Authored by a Senior Application Scientist

Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups on a benzene ring creates a distinct electronic and structural profile. Accurate structural elucidation is paramount for its application in drug development and materials science, making a thorough understanding of its spectral characteristics essential.

This guide provides a comprehensive, in-depth analysis of the predicted spectral data for **Methyl 4-amino-2-methyl-5-nitrobenzoate**. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and draws upon empirical data from structurally analogous compounds to construct a reliable and scientifically grounded predictive model. For researchers and drug development professionals, this guide serves as an expert-level reference for anticipating the outcomes of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) analyses, thereby aiding in the identification and characterization of this compound.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The arrangement of functional groups and their electronic interplay are the primary determinants of the spectral output.

Caption: Molecular structure of **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The predicted IR spectrum of **Methyl 4-amino-2-methyl-5-nitrobenzoate** will be dominated by strong absorptions from the amino, nitro, and ester groups.

Causality and Expert Interpretation:

- N-H Stretching: The primary amine (-NH_2) will exhibit two distinct bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretching vibrations. Their presence is a clear marker for the amino group.[\[1\]](#)
- C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm^{-1} , while the aliphatic C-H stretches from the two methyl groups (-CH_3) will be found just below 3000 cm^{-1} .
- C=O Stretching: A strong, sharp absorption band is expected between $1700\text{-}1730\text{ cm}^{-1}$ due to the carbonyl (C=O) stretch of the methyl ester. This is one of the most prominent peaks in the spectrum.[\[2\]](#)
- N-O Stretching (Nitro Group): The nitro group (-NO_2) is characterized by two very strong and distinct absorption bands. The asymmetric stretch is typically found between $1500\text{-}1560\text{ cm}^{-1}$, and the symmetric stretch appears between $1330\text{-}1390\text{ cm}^{-1}$. These intense peaks are definitive evidence for the nitro functionality.[\[2\]](#)[\[3\]](#)

- C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-N stretching of the amine and C-O stretching of the ester, as well as various bending vibrations.

Table 1: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Predicted Intensity
3450 - 3490	-NH ₂ (Amine)	Asymmetric Stretch	Medium
3350 - 3390	-NH ₂ (Amine)	Symmetric Stretch	Medium
3050 - 3100	Aromatic C-H	Stretch	Weak-Medium
2950 - 2990	-CH ₃ (Methyl)	Stretch	Medium
1700 - 1730	-COOCH ₃ (Ester)	C=O Stretch	Strong, Sharp
1500 - 1560	-NO ₂ (Nitro)	Asymmetric Stretch	Very Strong
1330 - 1390	-NO ₂ (Nitro)	Symmetric Stretch	Very Strong

| 1250 - 1300 | -COOCH₃ (Ester) | Asymmetric C-O Stretch | Strong |

Predicted ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Causality and Expert Interpretation:

- Amine Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet in the range of δ 4.5-6.0 ppm. The chemical shift can be variable and is influenced by solvent, concentration, and temperature.
- Aromatic Protons (Ar-H): There are two distinct aromatic protons.

- The proton at C3 will appear as a singlet, shifted upfield due to the ortho- and para-directing effects of the amino and methyl groups.
- The proton at C6 will also be a singlet, shifted significantly downfield due to the deshielding effects of the adjacent nitro group and the ester group.
- Ester Methyl Protons (-OCH₃): The three protons of the methyl ester will give a sharp singlet, typically around δ 3.9 ppm.[4]
- Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the ring are expected to produce a sharp singlet around δ 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	4.5 - 6.0	Broad Singlet	2H
Ar-H (at C6)	8.0 - 8.2	Singlet	1H
Ar-H (at C3)	6.8 - 7.0	Singlet	1H
-OCH ₃ (Ester)	~ 3.9	Singlet	3H

| Ar-CH₃ (at C2) | ~ 2.5 | Singlet | 3H |

Predicted ¹³C NMR Spectrum Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.

Causality and Expert Interpretation:

- Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, predicted to be in the δ 165-170 ppm range.[4][5]
- Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts determined by their substituents.

- Carbons directly attached to electronegative atoms (C4-NH₂, C5-NO₂) or groups (C1-COOCH₃, C2-CH₃) will have their signals shifted significantly. C4, attached to the electron-donating amino group, will be shielded (shifted upfield), while C5, attached to the electron-withdrawing nitro group, will be strongly deshielded (shifted downfield).
- The quaternary carbons (C1, C2, C4, C5) will typically show weaker signals than the protonated carbons (C3, C6).
- Methyl Carbons (-CH₃): The two methyl carbons will appear at the highest field (most shielded). The ester methyl (-OCH₃) is expected around δ 52-55 ppm, while the aromatic methyl (Ar-CH₃) will be further upfield, around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	165 - 170
C4 (C-NH ₂)	145 - 150
C5 (C-NO ₂)	140 - 145
C2 (C-CH ₃)	135 - 140
C6 (C-H)	128 - 132
C1 (C-COOCH ₃)	120 - 125
C3 (C-H)	115 - 120
-OCH ₃ (Ester)	52 - 55

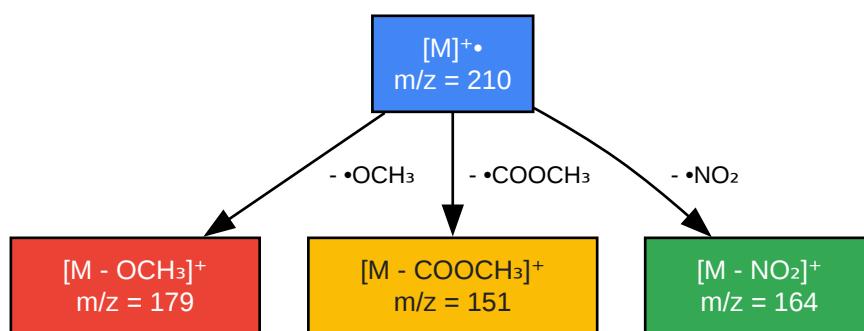
| Ar-CH₃ | 15 - 20 |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Causality and Expert Interpretation: The molecular formula of **Methyl 4-amino-2-methyl-5-nitrobenzoate** is $C_9H_{10}N_2O_4$, with a predicted monoisotopic mass of approximately 210.0641 g/mol .

- Molecular Ion Peak ($M^{+\bullet}$): The molecular ion peak $[M]^{+\bullet}$ should be clearly visible at m/z 210.
- Key Fragmentation Pathways:
 - Loss of Methoxy Radical ($\bullet OCH_3$): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a prominent acylium ion peak at m/z 179 ($[M - 31]^+$).
 - Loss of the Ester Group ($\bullet COOCH_3$): Loss of the entire methyl carboxylate radical would result in a fragment at m/z 151 ($[M - 59]^+$).
 - Nitro Group Fragmentation: Fragmentation of the nitro group can occur via loss of NO (m/z 180) or NO_2 (m/z 164).



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Caption: Predicted major fragmentation pathway for **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Table 4: Predicted Key Mass Fragments

m/z	Proposed Fragment
210	$[\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4]^{+\bullet}$ (Molecular Ion)
179	$[\text{M} - \bullet\text{OCH}_3]^+$
164	$[\text{M} - \bullet\text{NO}_2]^+$

| 151 | $[\text{M} - \bullet\text{COOCH}_3]^+$ |

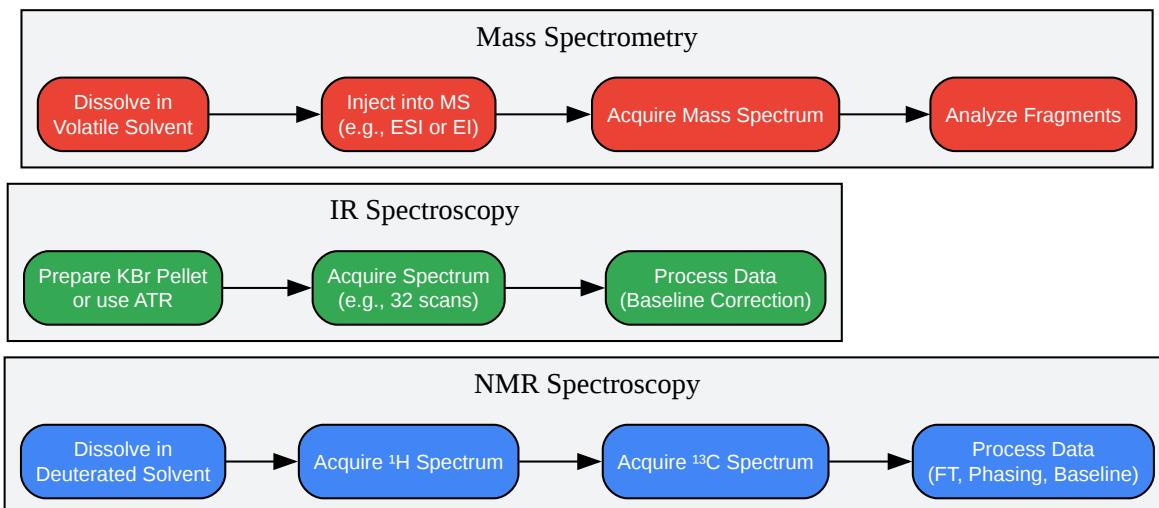
Standard Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standard protocols are recommended.

A. Sample Preparation:

- Dissolve ~5-10 mg of **Methyl 4-amino-2-methyl-5-nitrobenzoate** in 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) for NMR analysis.
- For IR analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder or use an ATR-FTIR spectrometer with the neat solid.
- For MS analysis, dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.

B. Data Acquisition Workflow:



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Caption: Standard workflow for spectroscopic data acquisition.

Conclusion

This guide presents a detailed, predictive framework for the spectral characterization of **Methyl 4-amino-2-methyl-5-nitrobenzoate**. The analysis, grounded in fundamental spectroscopic principles and data from analogous structures, provides researchers with a robust set of expected values and interpretations for IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The key predicted features—including the distinct N-H, C=O, and N-O stretching bands in the IR spectrum, the well-resolved singlets for all unique protons in the ¹H NMR spectrum, and the characteristic fragmentation pattern in the mass spectrum—serve as a reliable benchmark for the structural verification of this important chemical intermediate.

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